molecular formula C14H17BrF3N3O B2414657 5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide CAS No. 2320220-08-2

5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide

Cat. No. B2414657
CAS RN: 2320220-08-2
M. Wt: 380.209
InChI Key: WUFROSIFLKQFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as 'BPTP' and is synthesized using a specific method. BPTP has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

BPTP inhibits PTP1B by binding to the active site of the enzyme and blocking its activity. This results in the activation of insulin signaling pathways and increased glucose uptake in cells. BPTP has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BPTP has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It has also been found to reduce body weight and adiposity in obese mice. BPTP has been studied for its effects on glucose metabolism, lipid metabolism, and inflammation.

Advantages and Limitations for Lab Experiments

BPTP has several advantages for use in laboratory experiments. It is a highly selective inhibitor of PTP1B and does not inhibit other protein tyrosine phosphatases. It is also stable and can be easily synthesized in large quantities. However, BPTP has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo.

Future Directions

Future research on BPTP could focus on its potential use in the treatment of type 2 diabetes and obesity. Further studies could investigate the effects of BPTP on glucose and lipid metabolism, inflammation, and insulin signaling pathways. Additionally, BPTP could be studied for its potential use in other diseases that involve dysregulated insulin signaling, such as cancer and neurodegenerative disorders.
In conclusion, BPTP is a chemical compound that has significant potential for use in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further studies on BPTP could lead to the development of new treatments for type 2 diabetes, obesity, and other diseases.

Synthesis Methods

The synthesis of BPTP involves a series of chemical reactions that require specific reagents and conditions. The method involves the reaction of 5-bromo-3-chloropyridine with 1-(2,2,2-trifluoroethyl)piperidin-4-amine in the presence of a base. This reaction results in the formation of the intermediate compound, which is then reacted with 3-cyanopyridine-2-carboxylic acid in the presence of a coupling agent to obtain the final product, BPTP.

Scientific Research Applications

BPTP has been studied extensively for its potential applications in various scientific research fields. It has been found to be a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in the regulation of insulin signaling and glucose metabolism. BPTP has been studied for its potential use in the treatment of type 2 diabetes and obesity.

properties

IUPAC Name

5-bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrF3N3O/c15-12-5-11(7-19-8-12)13(22)20-6-10-1-3-21(4-2-10)9-14(16,17)18/h5,7-8,10H,1-4,6,9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFROSIFLKQFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CN=C2)Br)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide

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